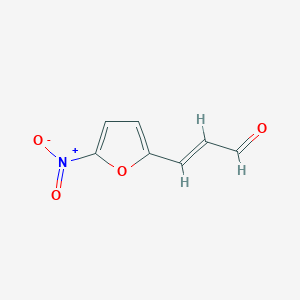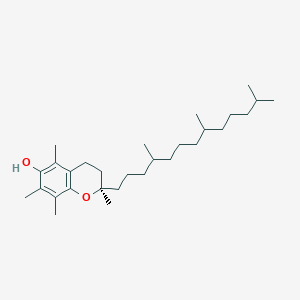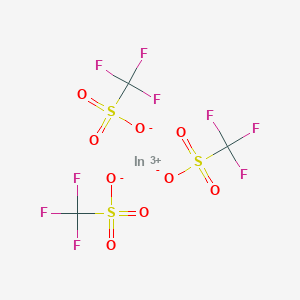
5-Nitrofuran-2-acrylaldehyde
Übersicht
Beschreibung
5-Nitrofuran-2-acrylaldehyde is a chemical compound that is part of the furan family, characterized by a nitro group attached to the furan ring. This compound and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-Nitrofuran-2-acrylaldehyde derivatives has been explored in several studies. For instance, the synthesis of cis- and trans-3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives was achieved by treating cis-3-(5-nitro-2-furyl)-2-(2-furyl)-acrylic acid with bromine in refluxing carbon tetrachloride, yielding a mixture of the desired compounds in quantitative yield . Additionally, derivatives of 3-(5-Nitro-2-furyl)acrylonitrile were prepared from 5-nitro-2-furonitrile, leading to the formation of various vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 5-Nitrofuran-2-acrylaldehyde derivatives has been elucidated using various spectroscopic techniques. For example, the derivatives synthesized from the reaction with bromine were further analyzed to determine their steric configurations . In another study, the structure of the metabolic and photochemical hydroxylation products of 5-nitro-2-furancarboxaldehyde derivatives was determined using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
5-Nitrofuran-2-acrylaldehyde and its derivatives undergo a variety of chemical reactions. The compound's reactivity in alkaline and acidic solutions was studied, revealing that it forms an anion of nitronic acid in alkaline solutions, which upon acidification, leads to the formation of (5-nitro-furan-2-yl)-methanediol. This compound then undergoes an irreversible redox ring-opening reaction to form nitrile oxide of alpha-ketoglutaconic acid, which can further hydrolyze or polymerize depending on the pH .
Physical and Chemical Properties Analysis
The thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, which are structurally related to 5-Nitrofuran-2-acrylaldehyde, were determined using the Knudsen effusion method and combustion bomb calorimetry. These studies provide insights into the vapor pressures, enthalpies of sublimation, and formation enthalpies of these compounds .
Applications and Case Studies
Several studies have explored the potential applications of 5-Nitrofuran-2-acrylaldehyde derivatives. For instance, the 5-nitrofuran-2-ylmethylidene group was investigated as a bioreductively activated prodrug system for diol-containing drugs, with the potential for selective release in hypoxic solid tumors . Another study focused on a novel drug delivery system based on 5-nitro-2-furaldehyde-semicarbazone and a poly(acrylic acid-co-vinyl alcohol) copolymer, which could be used for targeted drug release .
Wissenschaftliche Forschungsanwendungen
Application in Honey Analysis
5-Nitro-2-furaldehyde (5-NFA) has been used as a derivatizing agent for nitrofuran metabolites in honey. This method involves magnetic solid-phase extraction and LC-MS/MS for determining nitrofuran metabolite derivatives in honey, showing recoveries of >85% for all analytes (Melekhin et al., 2021).
Thermodynamic Properties
Research has been conducted to determine the thermodynamic properties of isomeric 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids. This study aids in understanding the nature of these compounds and contributes to solving practical problems in their synthesis and application (Dibrivnyi et al., 2019).
In Vitro Evaluation of Derivatives
Nitrofuran drugs, including 5-nitro-2-hydrazonylfuran, have been evaluated in vitro for their cytotoxicity, ROS-producing capacity, and antibacterial activity. This research helps in understanding the molecular mechanisms underlying the effects of nitrofuran drugs (Gallardo-Garrido et al., 2020).
Synthesis Methods
Studies have been conducted on the synthesis of furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2carboxylic acids using ceric ammonium nitrate. This contributes to the development of safer drugs by replacing the nitro group in nitrofuran heterocycles with a nitrophenyl moiety (Subrahmanya et al., 2003).
Stable Isotope-Labeled Derivatives
Research includes the preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites for use as internal standards in the quantification of trace levels of nitrofuran residues in animal-origin foods (Delatour et al., 2003).
Interaction with Aldehyde Dehydrogenase
A study on 5-nitrofurans revealed their interaction with aldehyde dehydrogenase (ALDH) across multiple species, which is critical for understanding the biological activity and potential toxicity of 5-nitrofurans (Zhou et al., 2012).
Wirkmechanismus
Mode of Action
It’s known that many nitrofuran derivatives interact with biological molecules through their nitro group . The nitro group can undergo reduction to form reactive intermediates, which can cause damage to cellular components. More specific information about the interaction of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde with its targets is currently unavailable.
Biochemical Pathways
A study on 5-nitrofuran derivatives suggests an interaction with aldehyde dehydrogenase (aldh) 2 . ALDH2 is an important enzyme involved in alcohol metabolism and the detoxification of aldehydes. The interaction between 5-nitrofuran derivatives and ALDH2 may have implications for the compound’s effects on these biochemical pathways.
Result of Action
They can cause damage to DNA and proteins, leading to cell death .
Action Environment
The action of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the solvent environment . In polar aprotic solvents, 5-nitrofuranyl derivatives can undergo structural changes, which may influence their biological activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCZMGIIFEEPU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031099 | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrofuran-2-acrylaldehyde | |
CAS RN |
52661-56-0, 1874-22-2 | |
| Record name | trans-3-(5-Nitro-2-furyl)acrolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52661-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-(5-Nitro-2-furyl)acrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(5-nitro-2-furyl)acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-nitrofuran-2-acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Nitrofuran-2-acrylaldehyde a promising candidate for targeting the endoplasmic reticulum?
A1: While the provided abstracts don't delve into the specific mechanisms of action of 5-Nitrofuran-2-acrylaldehyde within the ER, they highlight its potential as a cytotoxic warhead. The research focuses on utilizing fluorinated hydrophobic rhodols as delivery vehicles for this compound. [] These rhodols exhibit exceptional brightness and specifically accumulate within the ER of living cells. [] By conjugating 5-Nitrofuran-2-acrylaldehyde to a rhodol, researchers achieved targeted delivery to the ER, resulting in cytotoxicity comparable to eeyarestatin I, a known ER stress inducer. [] This targeted approach may offer advantages over untargeted delivery by potentially minimizing off-target effects and improving efficacy.
Q2: How does the conjugation of 5-Nitrofuran-2-acrylaldehyde to a fluorinated hydrophobic rhodol affect its activity?
A2: The research demonstrates that conjugating 5-Nitrofuran-2-acrylaldehyde to a fluorinated hydrophobic rhodol significantly enhances its cytotoxic effect compared to the unconjugated compound. [] This suggests that the rhodol moiety plays a crucial role in delivering the 5-Nitrofuran-2-acrylaldehyde specifically to the ER, where it exerts its cytotoxic action. This targeted approach is particularly interesting for developing new therapeutic strategies against diseases involving ER dysfunction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)





![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)

